molecular formula C7H5F2NO3 B1459504 3,4-Difluoro-5-nitrobenzyl alcohol CAS No. 1806303-91-2

3,4-Difluoro-5-nitrobenzyl alcohol

Cat. No.: B1459504
CAS No.: 1806303-91-2
M. Wt: 189.12 g/mol
InChI Key: DCQWLFLBPKQLCE-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzyl alcohol: is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with a hydroxyl group attached to a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzyl alcohol typically involves the nitration of 3,4-difluorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group into the benzene ring, while the reduction step converts the nitro group to an amino group, which is then oxidized to form the alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Difluoro-5-nitrobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 3,4-difluoro-5-nitrobenzaldehyde or 3,4-difluoro-5-nitrobenzoic acid.

    Reduction: Formation of 3,4-difluoro-5-aminobenzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry: 3,4-Difluoro-5-nitrobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzyl alcohol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitro and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

  • 3,5-Difluoro-2-nitrobenzyl alcohol
  • 3,5-Dinitrobenzyl alcohol
  • 3,4-Difluorobenzyl alcohol

Comparison: 3,4-Difluoro-5-nitrobenzyl alcohol is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and its interactions with other molecules. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,4-difluoro-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQWLFLBPKQLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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